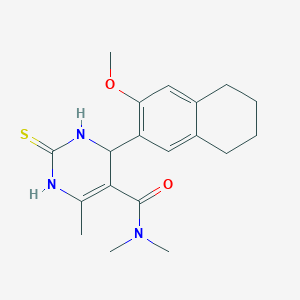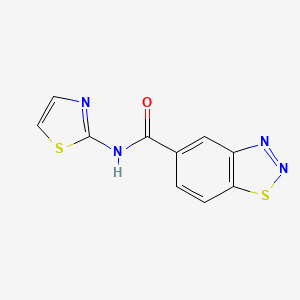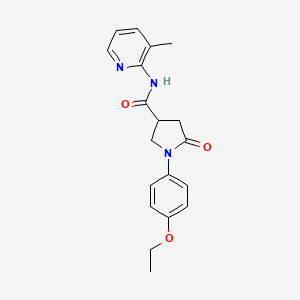
4-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Vue d'ensemble
Description
Research on compounds similar to "4-(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide" often focuses on the synthesis and characterization of derivatives of pyrimidine, naphthalene, and related heterocyclic compounds. These molecules are of interest due to their potential as pharmaceuticals and their chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, including condensation, cyclocondensation, and nucleophilic substitution. For instance, Nagarajaiah and Begum (2015) detailed the synthesis of complex thiazolo[3,2-a]pyrimidine derivatives through base-catalyzed cyclocondensation, highlighting the intricate steps involved in creating such molecules (H. Nagarajaiah & N. Begum, 2015).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using techniques like IR, NMR spectroscopy, and X-ray diffraction. Trilleras et al. (2009) provided insight into the molecular and crystal structures of pyrimidine derivatives, emphasizing the role of hydrogen bonding and weak interactions in stabilizing these structures (Jorge Trilleras et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of such compounds includes their behavior in various chemical reactions, such as nucleophilic substitution and condensation reactions. For example, Wamhoff and Lichtenthäler (1978) explored the reactions of tetrahydropyridine derivatives to create a range of heterocyclic compounds, demonstrating the versatility of these molecules in synthetic chemistry (H. Wamhoff & Lutz Lichtenthäler, 1978).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystal structure are crucial for understanding these compounds' practical applications. The study by Abu‐Hashem et al. (2020) on novel benzodifuranyl derivatives, including their synthesis and COX inhibition activity, touches on these aspects, providing a glimpse into how physical properties are integral to the compound's functionality (A. Abu‐Hashem et al., 2020).
Chemical Properties Analysis
Chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are fundamental to these compounds. The work by Brahmachari and Nayek (2017) on the catalyst-free synthesis of pyrimidine derivatives showcases the chemical properties critical for synthetic and application purposes (G. Brahmachari & Nayana Nayek, 2017).
Propriétés
IUPAC Name |
4-(3-methoxy-5,6,7,8-tetrahydronaphthalen-2-yl)-N,N,6-trimethyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-11-16(18(23)22(2)3)17(21-19(25)20-11)14-9-12-7-5-6-8-13(12)10-15(14)24-4/h9-10,17H,5-8H2,1-4H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQMUZPUVMEXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=C3CCCCC3=C2)OC)C(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-phenyl-3,4,5-triazatetracyclo[5.5.1.0~2,6~.0~8,12~]trideca-3,9-diene](/img/structure/B4008853.png)
![methyl 2-cyclopentyl-3-[(4-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B4008873.png)

![ethyl 2-[(2-{[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetyl]oxy}butanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4008882.png)


![4-[4-(2,4-dichlorophenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4008906.png)
![1-{[6-(3-methyl-1-piperidinyl)-3-pyridinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4008911.png)
![2-[1-carboxy-3-(methylthio)propyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B4008916.png)
![bis[2-(3,4-dimethylphenyl)-2-oxoethyl] bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B4008933.png)
![N-(3-acetylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]butanamide](/img/structure/B4008947.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(3-nitrophenyl)-3-phenylpropanamide](/img/structure/B4008954.png)
